REACTION_CXSMILES
|
N[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][C:3]=1[O:13][CH3:14].N([O-])=[O:16].[Na+].NC(N)=O.S(=O)(=O)(O)[O-].C1([N+]#N)C=CC=CC=1>S(=O)(=O)(O)O.O>[OH:16][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][C:3]=1[O:13][CH3:14] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C2CCCC(C2=C1)=O)OC
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.C1(=CC=CC=C1)[N+]#N
|
Name
|
cupric nitrate trihydrate
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous oxide
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the solution had been stirred for an additional 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in the crystallization of a solid
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 10 more min, and TLC
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl ether and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C2CCCC(C2=C1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.15 mmol | |
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |